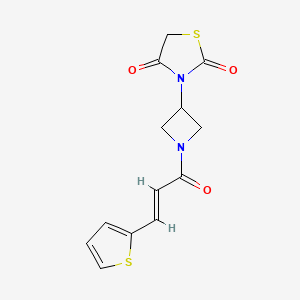

(E)-3-(1-(3-(thiophen-2-yl)acryloyl)azetidin-3-yl)thiazolidine-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-3-(1-(3-(thiophen-2-yl)acryloyl)azetidin-3-yl)thiazolidine-2,4-dione is a useful research compound. Its molecular formula is C13H12N2O3S2 and its molecular weight is 308.37. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

(E)-3-(1-(3-(thiophen-2-yl)acryloyl)azetidin-3-yl)thiazolidine-2,4-dione is a compound with significant potential in medicinal chemistry due to its diverse biological activities. Thiazolidine derivatives, particularly those containing the 2,4-dione moiety, are known for their pharmacological properties, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic effects. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

- Molecular Formula : C13H12N2O4S

- Molecular Weight : 288.31 g/mol

- IUPAC Name : 3-[1-[(E)-3-thiophen-2-ylprop-2-enoyl]azetidin-3-yl]-1,3-thiazolidine-2,4-dione

The thiazolidine ring contributes to its biological activity by facilitating interactions with various biological targets.

Antimicrobial Activity

Research indicates that thiazolidine derivatives exhibit potent antimicrobial properties. A study evaluating various thiazolidine compounds demonstrated that derivatives with electron-withdrawing groups significantly enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. The compound was tested against standard strains such as Staphylococcus aureus and Escherichia coli, showing promising results comparable to established antibiotics like ciprofloxacin and ketoconazole .

Table 1: Antimicrobial Activity of Thiazolidine Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1 | Staphylococcus aureus | 125 µg/ml |

| 2 | Escherichia coli | 250 µg/ml |

| 3 | Pseudomonas aeruginosa | 500 µg/ml |

| 4 | Candida albicans | 62.5 µg/ml |

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. In vivo studies using carrageenan-induced paw edema models showed that thiazolidine derivatives could significantly reduce inflammation. The mechanism is believed to involve the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which play critical roles in the inflammatory response .

Anticancer Potential

Preliminary studies suggest that thiazolidine derivatives possess anticancer properties. They have been shown to induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival . Further research is required to elucidate the specific pathways affected by this compound.

Case Studies

- Study on Antimicrobial Properties : A recent study synthesized several thiazolidine derivatives and evaluated their antimicrobial activities. The results indicated that compounds with halogen substituents exhibited enhanced activity against both Gram-positive and Gram-negative bacteria compared to the parent compound .

- Evaluation of Anti-inflammatory Effects : In a study assessing anti-inflammatory effects, thiazolidine derivatives were administered in a mouse model. Results showed a significant reduction in edema compared to control groups, suggesting potential therapeutic applications in treating inflammatory diseases .

Applications De Recherche Scientifique

Anticancer Properties

Research has indicated that compounds similar to (E)-3-(1-(3-(thiophen-2-yl)acryloyl)azetidin-3-yl)thiazolidine-2,4-dione exhibit significant antiproliferative activities against various cancer cell lines. For instance, studies have shown that derivatives with similar structures can inhibit the growth of MCF-7 breast cancer cells, demonstrating potential as anticancer agents .

Antidiabetic Activity

Thiazolidine derivatives are known for their role as PPARγ agonists, which are critical in glucose metabolism and insulin sensitivity. Compounds containing the thiazolidine core have been explored for their antidiabetic properties, with some derivatives showing promising results in inhibiting PTP1B, a target associated with insulin signaling pathways .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Thiazolidine derivatives have demonstrated activity against various bacterial strains, indicating potential as new antibiotics or adjunct therapies in combating resistant infections .

Case Studies

A notable study highlighted the compound's effectiveness in reducing biofilm formation in bacterial strains resistant to conventional antibiotics. The compound exhibited biofilm inhibitory concentrations (BICs) that were significantly lower than those of existing treatments, suggesting its potential utility in clinical settings .

Material Science

In addition to its biological applications, this compound is being explored for use in developing new materials with specific properties such as conductivity and reactivity. The incorporation of thiophene groups can enhance the electronic properties of polymers and other materials.

Synthesis and Production

The synthesis of this compound typically involves multi-step organic reactions starting from thiophenes and azetidines. Industrial production methods focus on optimizing these synthetic routes to maximize yield while ensuring environmental sustainability through the careful selection of reagents and reaction conditions.

Propriétés

IUPAC Name |

3-[1-[(E)-3-thiophen-2-ylprop-2-enoyl]azetidin-3-yl]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3S2/c16-11(4-3-10-2-1-5-19-10)14-6-9(7-14)15-12(17)8-20-13(15)18/h1-5,9H,6-8H2/b4-3+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTCYGQGWTSBZHS-ONEGZZNKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C=CC2=CC=CS2)N3C(=O)CSC3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(CN1C(=O)/C=C/C2=CC=CS2)N3C(=O)CSC3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.